Cyclohexanone, 3-(1-oxopropyl)-

Descripción general

Descripción

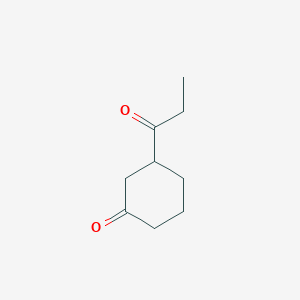

Cyclohexanone, 3-(1-oxopropyl)-, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, where a 1-oxopropyl group is attached to the third carbon of the cyclohexanone ring. This compound is a colorless to pale yellow liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexanone, 3-(1-oxopropyl)- can be synthesized through several methods. One common method involves the cross-aldol reaction between cyclohexanone and isatin derivatives in the presence of a biocatalyst such as crude earthworm extract. This reaction proceeds in a solvent mixture of acetonitrile and water (1:1) to yield the desired product .

Industrial Production Methods

Industrial production of cyclohexanone, 3-(1-oxopropyl)- typically involves the catalytic hydrogenation of phenol to cyclohexanol, followed by dehydrogenation to cyclohexanone. The 1-oxopropyl group is then introduced through a Friedel-Crafts acylation reaction. This method is favored for its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexanone, 3-(1-oxopropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction using reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohols.

Substitution: Halogenation reactions can occur at the α-position of the cyclohexanone ring, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated cyclohexanone derivatives.

Aplicaciones Científicas De Investigación

Cyclohexanone, 3-(1-oxopropyl)- has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of cyclohexanone, 3-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Cyclohexanone, 3-(1-oxopropyl)- can be compared with other similar compounds such as:

Cyclohexanone: The parent compound, which lacks the 1-oxopropyl group.

2-Isobutyrylcyclohexanone: A similar compound with a different acyl group attached to the cyclohexanone ring.

Cyclohexanol: The alcohol derivative of cyclohexanone.

The uniqueness of cyclohexanone, 3-(1-oxopropyl)- lies in its specific functional group, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

Cyclohexanone, 3-(1-oxopropyl)-, a derivative of cyclohexanone, has garnered attention in various fields of research due to its potential biological activities and applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclohexanone, 3-(1-oxopropyl)- is an organic compound characterized by its cyclohexanone backbone with a propyl ketone substituent. Its chemical formula is , and it is primarily utilized as an intermediate in organic synthesis.

The biological activity of cyclohexanone derivatives often involves their interaction with various enzymes and molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that may participate in further biochemical reactions. This interaction can influence metabolic pathways and potentially alter physiological responses.

Biological Activities

- Antimicrobial Activity : Research has indicated that cyclohexanone derivatives exhibit antimicrobial properties. A study highlighted the synthesis of related compounds that showed significant inhibition against bacterial strains, suggesting a potential for developing new antibacterial agents .

- Neurotoxicity Studies : Cyclohexanone exposure has been studied in clinical settings, particularly concerning its effects on children undergoing extracorporeal membrane oxygenation (ECMO). A study found that plasma levels of cyclohexanone metabolites were associated with unfavorable clinical outcomes in pediatric patients . The metabolites measured included cyclohexanediol forms, which were detected consistently during the ECMO support period.

- Toxicological Profiles : Cyclohexanone is recognized for its toxicity across various species. Inhalation or dermal exposure can lead to adverse health effects, including irritation and potential neurotoxic effects . The compound's LD50 values indicate varying degrees of toxicity depending on the exposure route.

Case Study 1: Pediatric ECMO Patients

A prospective observational study analyzed the impact of cyclohexanone on children receiving ECMO support. The findings revealed that higher concentrations of cyclohexanone metabolites were correlated with poorer clinical outcomes at discharge. Specifically, the median metabolite levels were higher in patients with unfavorable outcomes compared to those with favorable results .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing derivatives of cyclohexanone to evaluate their antimicrobial activity against Escherichia coli. The results demonstrated that specific structural modifications enhanced their ability to inhibit biofilm formation without affecting bacterial growth, indicating potential applications in treating infections .

Table 1: Toxicity Profile of Cyclohexanone

| Route of Exposure | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Oral | >5000 | Minimal effects |

| Dermal | >2000 | Skin irritation |

| Inhalation | >5.8 | Respiratory irritation |

Table 2: Antimicrobial Activity against E. coli

| Compound | Concentration (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Cyclohexanone Derivative 1 | 10 | 75 |

| Cyclohexanone Derivative 2 | 20 | 85 |

Propiedades

IUPAC Name |

3-propanoylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHDBBGILFATNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471596 | |

| Record name | Cyclohexanone, 3-(1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88017-43-0 | |

| Record name | Cyclohexanone, 3-(1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.